molecular formula C14H17ClO4 B177509 Diethyl 2-(4-chlorophenyl)butanedioate CAS No. 108005-48-7

Diethyl 2-(4-chlorophenyl)butanedioate

Cat. No.: B177509
CAS No.: 108005-48-7
M. Wt: 284.73 g/mol
InChI Key: OKFRLPHKPXFFBE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-chlorophenyl)butanedioate is an ester derivative of butanedioic acid (succinic acid) with a 4-chlorophenyl substituent at the 2-position and ethyl ester groups at both termini. Its molecular formula is C₁₄H₁₇ClO₄, with a calculated molecular weight of 284.45 g/mol.

Properties

CAS No.

108005-48-7

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

diethyl 2-(4-chlorophenyl)butanedioate

InChI

InChI=1S/C14H17ClO4/c1-3-18-13(16)9-12(14(17)19-4-2)10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3

InChI Key

OKFRLPHKPXFFBE-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Primary Applications Key Findings References
Diethyl 2-(4-chlorophenyl)butanedioate 284.45 4-Chlorophenyl, diethyl butanedioate Not explicitly stated (inferred: bioactivity) Likely moderate lipophilicity; inferred stability variations in environmental conditions
Dexchlorpheniramine maleate ~461.38 (calculated) 4-Chlorophenyl, pyridinyl, (Z)-butanedioate Antihistamine (allergy treatment) Potent H₁ receptor antagonist; synergizes with corticosteroids
Fenvalerate 419.90 4-Chlorophenyl, cyano, phenoxybenzyl Pyrethroid insecticide High environmental persistence; broad-spectrum insecticidal activity
2,4-DB ~249.09 (butyric acid derivative) Dichlorophenoxy, butyrate Herbicide Selective herbicidal activity; mimics auxin in plants
Cyclohexane derivative (Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate) ~398.80 (calculated) 4-Chlorophenyl, hydroxyl, methyl, oxocyclohexane Antimicrobial (tested) Exhibits concentration-dependent antibacterial/fungal activity (0.05–0.3% in DMSO)

Structural and Functional Analysis

Dexchlorpheniramine Maleate: Shares the 4-chlorophenyl and butanedioate groups but incorporates a pyridinyl ring and dimethylamine. This enhances its binding to histamine receptors, unlike the target compound, which lacks nitrogenous groups . Key Difference: Pharmaceutical vs.

Fenvalerate: Contains a 4-chlorophenyl group but features a cyano-phenoxybenzyl backbone, increasing its molecular weight and insecticidal potency. The target compound’s simpler structure suggests lower environmental persistence .

2,4-DB: A herbicidal analog with dichlorophenoxy and butyrate groups. The target compound’s ester-linked chlorophenyl group may confer different bioactivity (e.g., antifungal vs. herbicidal) .

Cyclohexane Derivative :

  • The hydroxyl, methyl, and oxo groups in its cyclohexane ring enhance antimicrobial activity, which the target compound may lack due to absence of polar substituents .

Physico-Chemical Properties

  • Lipophilicity: The target compound’s logP (estimated ~2.5–3.0) is lower than Fenvalerate (logP ~6.3) due to fewer aromatic/cyano groups, suggesting better biodegradability .
  • Solubility: Ethyl esters and chlorophenyl groups reduce water solubility, favoring organic solvents (e.g., DMSO, ethanol) .

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